molecular formula C21H19ClFNO4 B5281484 4-(4-chlorobenzoyl)-5-(4-fluorophenyl)-3-hydroxy-1-(3-methoxypropyl)-2,5-dihydro-1H-pyrrol-2-one

4-(4-chlorobenzoyl)-5-(4-fluorophenyl)-3-hydroxy-1-(3-methoxypropyl)-2,5-dihydro-1H-pyrrol-2-one

Cat. No.: B5281484
M. Wt: 403.8 g/mol
InChI Key: LNGDTNCTJHUYTM-HTXNQAPBSA-N
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Description

4-(4-chlorobenzoyl)-5-(4-fluorophenyl)-3-hydroxy-1-(3-methoxypropyl)-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound that features a pyrrol-2-one core structure This compound is characterized by the presence of various functional groups, including a chlorobenzoyl group, a fluorophenyl group, a hydroxy group, and a methoxypropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chlorobenzoyl)-5-(4-fluorophenyl)-3-hydroxy-1-(3-methoxypropyl)-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic reactions. The process may start with the preparation of the pyrrol-2-one core, followed by the introduction of the chlorobenzoyl, fluorophenyl, hydroxy, and methoxypropyl groups through various chemical reactions. Common reagents and conditions used in these reactions include:

    Aromatic substitution reactions: Introduction of the chlorobenzoyl and fluorophenyl groups.

    Hydroxylation reactions: Addition of the hydroxy group.

    Alkylation reactions: Incorporation of the methoxypropyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(4-chlorobenzoyl)-5-(4-fluorophenyl)-3-hydroxy-1-(3-methoxypropyl)-2,5-dihydro-1H-pyrrol-2-one can undergo various chemical reactions, including:

    Oxidation: Conversion of the hydroxy group to a carbonyl group.

    Reduction: Reduction of the carbonyl groups to alcohols.

    Substitution: Replacement of the chlorobenzoyl or fluorophenyl groups with other functional groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone or aldehyde, while reduction of the carbonyl groups may produce primary or secondary alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes and interactions.

    Medicine: Potential use in drug discovery and development, particularly for targeting specific molecular pathways.

    Industry: Use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-chlorobenzoyl)-5-(4-fluorophenyl)-3-hydroxy-1-(3-methoxypropyl)-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The compound’s functional groups enable it to bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-(4-chlorobenzoyl)-5-(4-fluorophenyl)-3-hydroxy-1-(3-methoxypropyl)-2,5-dihydro-1H-pyrrol-2-one: The parent compound.

    4-(4-chlorobenzoyl)-5-(4-fluorophenyl)-3-hydroxy-1-(3-ethoxypropyl)-2,5-dihydro-1H-pyrrol-2-one: Similar structure with an ethoxypropyl group instead of a methoxypropyl group.

    4-(4-chlorobenzoyl)-5-(4-fluorophenyl)-3-hydroxy-1-(3-methoxyethyl)-2,5-dihydro-1H-pyrrol-2-one: Similar structure with a methoxyethyl group instead of a methoxypropyl group.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and potential applications. The presence of both chlorobenzoyl and fluorophenyl groups, along with the hydroxy and methoxypropyl groups, makes this compound versatile for various chemical reactions and research applications.

Properties

IUPAC Name

(4E)-4-[(4-chlorophenyl)-hydroxymethylidene]-5-(4-fluorophenyl)-1-(3-methoxypropyl)pyrrolidine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClFNO4/c1-28-12-2-11-24-18(13-5-9-16(23)10-6-13)17(20(26)21(24)27)19(25)14-3-7-15(22)8-4-14/h3-10,18,25H,2,11-12H2,1H3/b19-17+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNGDTNCTJHUYTM-HTXNQAPBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCN1C(C(=C(C2=CC=C(C=C2)Cl)O)C(=O)C1=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COCCCN1C(/C(=C(/C2=CC=C(C=C2)Cl)\O)/C(=O)C1=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClFNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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